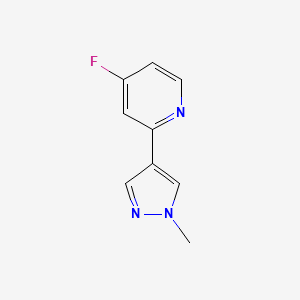
1-(Aminomethyl)-5-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene core with a methyl group and an aminomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methylnaphthalene with formaldehyde and ammonia, followed by reduction to yield the desired aminomethyl derivative. Another method includes the use of reductive amination, where 5-methylnaphthalene is reacted with formaldehyde and a reducing agent such as sodium borohydride in the presence of an amine catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and halogenated naphthalene compounds.
Scientific Research Applications
1-(Aminomethyl)-5-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s fluorescent properties make it useful in fluorescence microscopy and imaging techniques.
Industry: Its thermal stability and resistance to degradation make it suitable for high-temperature applications in materials science.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-5-methylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent dye, emitting intense blue fluorescence when exposed to ultraviolet light. This property is utilized in imaging techniques to trace and visualize biological processes. Additionally, its aminomethyl group allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Methylnaphthalene: Lacks the aminomethyl group, limiting its applications in certain synthetic and biological contexts.
1-Methylaminomethyl naphthalene: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness: 1-(Aminomethyl)-5-methylnaphthalene stands out due to its combination of a naphthalene core with both a methyl and an aminomethyl group. This unique structure imparts specific chemical properties, such as enhanced fluorescence and reactivity, making it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(5-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,8,13H2,1H3 |
InChI Key |
IKTBROXVZHRDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)

![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)
![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)



